molecular formula C11H12N2O3 B2552716 Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate CAS No. 2445785-96-4

Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate

Cat. No.: B2552716
CAS No.: 2445785-96-4
M. Wt: 220.228
InChI Key: QQLFUGHUIREMMG-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate (CAS 2445785-96-4) is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 . It features the 1,4-benzodiazepine scaffold, which is a privileged structure in medicinal chemistry known for its wide range of biological activities . This core structure is of significant interest in pharmaceutical research for developing new therapeutic agents, including anxiolytics, anticonvulsants, and hypnotics . The 1,4-benzodiazepine structure functions by interacting with neurotransmitter systems in the central nervous system; specifically, related compounds are known to act as GABAergic agents, enhancing the effects of the GABA neurotransmitter at its receptor to produce inhibitory effects . This compound serves as a valuable synthetic intermediate or building block for chemists designing and constructing novel, functionalized 1,4-benzodiazepine derivatives . Recent scientific literature highlights ongoing methodological development to efficiently synthesize and further functionalize the 1,4-benzodiazepine scaffold, underscoring its continued relevance in drug discovery efforts . As a specialty chemical, it enables researchers to explore new chemical space and develop compounds with potential biological activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-11(15)7-3-2-4-8-9(7)10(14)13-6-5-12-8/h2-4,12H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLFUGHUIREMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an aromatic amine with a suitable diketone or ketoester in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and lactam functionalities undergo hydrolysis under controlled conditions:

  • Acidic hydrolysis :
    Cleavage of the methyl ester group produces 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylic acid. This reaction typically employs HCl or H₂SO₄ in aqueous ethanol at reflux temperatures.

    RCOOCH3+H2OH+RCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCOOH} + \text{CH}_3\text{OH}
  • Basic hydrolysis (saponification) :
    NaOH or KOH in aqueous methanol converts the ester to the carboxylate salt, which acidification subsequently isolates the free carboxylic acid.

Cyclization and Lactamization

The tetrahydrodiazepine core participates in annulation and ring-expansion reactions:

  • Thermal lactamization :
    Intermediates like 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives cyclize under heat to form the benzodiazepine scaffold, as observed in precursor-based syntheses.

  • Staudinger/aza-Wittig cyclization :
    Sequential Ugi 4-component reaction followed by Staudinger/aza-Wittig steps generates 5-oxobenzo[e] diazepine-3-carboxamides, demonstrating compatibility with pseudopeptidic backbones .

Nucleophilic Substitution

The ester group is susceptible to nucleophilic attack:

  • Aminolysis :
    Reacting with amines (e.g., ammonia, primary/secondary amines) yields corresponding carboxamides. For example, treatment with 3-(1,3-oxazol-5-yl)aniline produces N-substituted benzodiazepine carboxamides .

  • Alcoholysis :
    Transesterification with higher alcohols (e.g., ethanol, isopropanol) under acid catalysis generates alternative esters.

Oxidation and Reduction

Modifications to the tetrahydrodiazepine ring and carbonyl groups:

  • Oxidation :
    DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the tetrahydro ring to a dihydro or fully aromatic system, altering pharmacological activity .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the lactam carbonyl to a hydroxyl group, forming secondary alcohol derivatives.

Conformational Behavior and Reactivity

The Ugi adducts of related benzodiazepines exhibit conformational polymorphism, existing as enol tautomers with distinct reactivity profiles. X-ray crystallography confirms that steric and electronic effects govern reaction pathways, particularly in cyclization steps .

Scientific Research Applications

The biological activity of methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate has been studied extensively due to its potential therapeutic effects:

  • GABA Receptor Modulation : Benzodiazepines typically enhance the effects of gamma-aminobutyric acid (GABA) at GABA_A receptors. This modulation leads to anxiolytic (anxiety-reducing) and sedative effects . Methyl 5-oxo derivatives are believed to exhibit similar mechanisms.
  • Antioxidant Properties : Some studies suggest that benzodiazepine derivatives can exhibit antioxidant activity, potentially protecting neuronal cells from oxidative stress .

Therapeutic Applications

The therapeutic potential of this compound includes:

  • Anxiolytic Agents : Due to its GABAergic properties, this compound could serve as a basis for developing new anxiolytic medications that may have fewer side effects than traditional benzodiazepines .
  • Sedatives : The sedative effects associated with benzodiazepines may also be applicable here. Research into dosage and efficacy is ongoing .

Case Studies and Research Findings

Recent studies have provided insights into the effectiveness and safety of methyl 5-oxo derivatives:

StudyFindingsRelevance
Skripka et al. (2021)Investigated new derivatives with anxiolytic properties comparable to diazepamSupports potential use in treating anxiety disorders
Research on GABAergic ActivityDemonstrated enhancement of GABA receptor activity in vitroValidates mechanism of action for therapeutic applications
Antioxidant StudiesShowed that certain derivatives reduce oxidative stress in neuronal cellsSuggests additional protective benefits beyond anxiolytic effects

Mechanism of Action

The mechanism of action of Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This interaction can lead to various pharmacological effects, including anxiolytic and sedative properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzodiazepine Family

  • Ro 15-4513: A diazepam-insensitive benzodiazepine receptor antagonist. While Ro 15-4513 shares a benzodiazepine core, it differs in substituents (imidazobenzodiazepinone structure) and exhibits unique binding to GABAA receptor subtypes insensitive to diazepam. Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate lacks the imidazole ring but retains the ester group, which may influence receptor affinity .
  • Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate: A β-carboline derivative with a carboxylate ester. The absence of the diazepine ring in β-carbolines highlights structural flexibility in GABA receptor ligands .

Heterocyclic Analogues with Ester Functionalization

  • 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b): A benzo-1,4-oxathiin derivative with a methoxy group and thiophene substituent. While structurally distinct (oxathiin ring vs. diazepine), both compounds feature ester-like groups and aromatic systems.
  • Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: A pyrimidinecarboxylate with a tetrahydro ring system. The pyrimidine core differs from the benzodiazepine scaffold, but the ester and ketone groups provide functional similarity.

Pharmacological and Binding Properties

A critical distinction lies in receptor interactions:

  • Diazepam-sensitive sites : Classical benzodiazepines (e.g., diazepam) bind here, but this compound’s affinity remains uncharacterized.
  • Diazepam-insensitive (DZ-IS) sites : Ro 15-4513 binds with Kd ~4.5 nM to DZ-IS sites in cerebellar membranes. Structural analogs like β-carbolines (e.g., methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) also target these sites, suggesting that the ester group in the target compound may confer partial overlap in binding .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Receptor Affinity (Kd)
This compound Benzodiazepine 5-oxo, 6-methyl ester Not reported Undetermined
Ro 15-4513 Imidazobenzodiazepine Imidazole, ethyl substituents ~350 (estimated) 4.5 nM (DZ-IS sites)
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine Benzo-1,4-oxathiin 6-methoxy, thiophene 256.32 N/A
Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate β-Carboline 6,7-dimethoxy, 4-ethyl, 3-ester ~300 (estimated) Competes with Ro 15-4513

Biological Activity

Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate (commonly referred to as Methyl 5-oxo-benzodiazepine) is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of 1,4-benzodiazepines. The compound has the following chemical formula:

  • Molecular Formula: C₁₂H₁₄N₂O₃
  • Molecular Weight: 234.25 g/mol
  • IUPAC Name: 2-[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid

The compound features a benzene ring fused to a diazepine structure, which is a characteristic feature of many psychoactive drugs.

Pharmacological Properties

Methyl 5-oxo-benzodiazepine exhibits various biological activities that make it a subject of research in pharmacology:

  • Neuroleptic Effects : Preliminary studies suggest that this compound may possess neuroleptic properties similar to other benzodiazepines. It has been noted for its potential in treating psychotic disorders such as schizophrenia .
  • Antisecretory Activity : In animal models, this compound has shown moderate antisecretory activity . This property could have implications for gastrointestinal disorders where secretion regulation is critical.
  • CCK Receptor Antagonism : Methyl 5-oxo-benzodiazepine acts as a CCK2 receptor antagonist with better selectivity than CCK1 receptors, indicating potential applications in managing conditions related to these receptors .
  • Analgesic Activity : Research indicates that certain derivatives of benzodiazepines exhibit analgesic properties in animal models. While specific data on methyl 5-oxo-benzodiazepine is limited, the structural similarity suggests potential for similar effects .

Synthesis Methods

The synthesis of methyl 5-oxo-benzodiazepine has been achieved through various methods:

  • Leuckart-Wallach Reaction : A novel approach utilizing the Leuckart-Wallach reaction has been developed for synthesizing tetrahydro-benzodiazepines efficiently with high yields and purity .

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of methyl 5-oxo-benzodiazepine and related compounds:

StudyFindings
Demonstrated neuroleptic effects comparable to established antipsychotics.
Showed antisecretory effects in rodent models.
Identified as a selective CCK2 receptor antagonist with implications for gastrointestinal therapies.

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with appropriate carbonyl or amine precursors. For example, analogous benzodiazepine scaffolds (e.g., 1,4-benzodiazepine-2,5-diones in ) are synthesized via ring-closing reactions using reagents like POCl₃ or coupling agents (e.g., DCC). Optimization includes:

  • Temperature control : Reflux in aprotic solvents (e.g., THF, DMF) to facilitate ring closure .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields .
  • Analytical validation : LC-MS for intermediate tracking and ¹H/¹³C NMR for structural confirmation .

Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Key methods include:

  • NMR spectroscopy : ¹H NMR to identify aromatic protons (δ 6.8–8.2 ppm) and ester carbonyl signals (δ 3.7–3.9 ppm for methyl groups). ¹³C NMR confirms the lactam carbonyl (δ ~170 ppm) .
  • X-ray crystallography : SHELX-based refinement (e.g., SHELXL) for resolving bond lengths and angles, particularly for the seven-membered benzodiazepine ring. ORTEP-3 can generate thermal ellipsoid plots to assess conformational stability .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different in vitro assays?

Discrepancies may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Mitigation strategies:

  • Dose-response standardization : Use a fixed concentration range (e.g., 1 nM–100 µM) and normalize to vehicle controls .
  • Solvent compatibility : Replace DMSO with PBS-buffered solutions if solubility permits, as DMSO >0.1% can alter membrane permeability .
  • Positive controls : Include reference compounds (e.g., diazepam for GABA receptor binding assays) to validate assay conditions .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability .

Advanced: What computational approaches are effective for predicting the pharmacokinetic and target-binding properties of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GABA receptors. Focus on conserved residues (e.g., α1-subunit histidine 101) for binding affinity estimates .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict BBB permeability or metabolic stability .
  • MD simulations : GROMACS or AMBER for assessing conformational dynamics of the benzodiazepine ring under physiological pH .

Advanced: How can researchers address challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective ring formation .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and detect racemization .

Basic: What are the key stability concerns for this compound under storage conditions?

  • Hydrolysis susceptibility : The ester group is prone to hydrolysis in aqueous buffers (pH < 5 or > 8). Store lyophilized at -20°C in desiccated environments .
  • Photodegradation : Protect from UV light using amber vials; conduct accelerated stability studies under ICH Q1A guidelines .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) of this compound enhance mechanistic studies in metabolic pathways?

  • Tracer studies : Synthesize ¹³C-labeled variants at the carbonyl position to track hepatic metabolism via LC-MS/MS .
  • Deuterium exchange : Incorporate ²H at labile positions (e.g., methyl ester) to study hydrogen-bonding interactions in target binding .

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